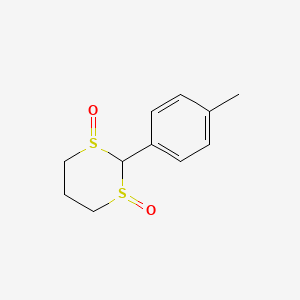![molecular formula C8H11NO2 B12566292 Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate CAS No. 217093-71-5](/img/structure/B12566292.png)
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-azabicyclo[220]hex-5-ene-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of ethyl acrylate with an azabicyclo compound under photochemical conditions . This reaction forms the bicyclic structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where electrophiles replace hydrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfenyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.0]hex-5-enes: These compounds share a similar bicyclic structure but differ in their functional groups.
2-Azabicyclo[2.2.0]hexanes: These compounds are fully saturated analogs of ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate.
Uniqueness
This compound is unique due to its specific functional groups and the presence of a nitrogen atom within the bicyclic ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research fields.
Properties
CAS No. |
217093-71-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)9-5-6-3-4-7(6)9/h3-4,6-7H,2,5H2,1H3 |
InChI Key |
UDGWRCOHOIXKBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC2C1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


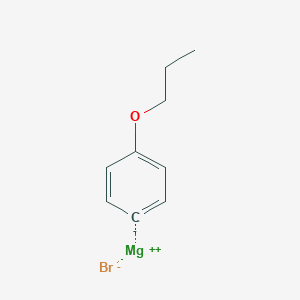
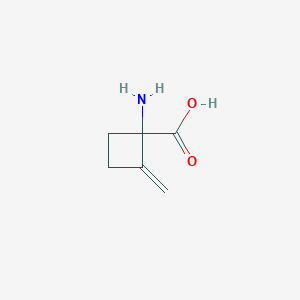
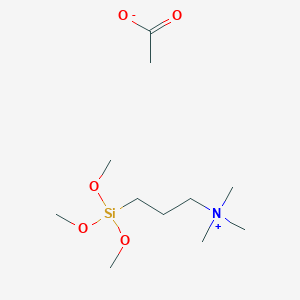
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)

![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)
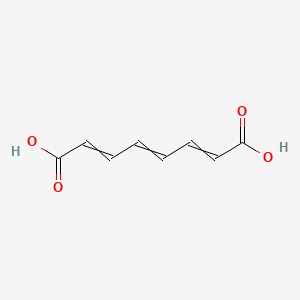
![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)
